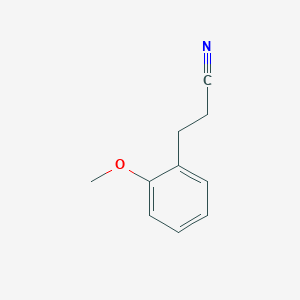

3-(2-Methoxyphenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDFFKLRIYOAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyphenyl Propanenitrile

Catalytic Reductive Addition Strategies

Catalytic reductive addition reactions represent a modern and efficient approach to the synthesis of nitriles. These methods often involve the use of transition metal catalysts to facilitate the addition of a nitrile-containing fragment to a carbonyl compound.

Rhodium-Catalyzed Formal Reductive Addition of Acetonitrile (B52724) to Aldehydes

An efficient and highly productive rhodium-catalyzed method has been developed for the synthesis of nitriles from aldehydes or ketones. rsc.org This process utilizes methyl cyanoacetate, water, and carbon monoxide as starting materials. rsc.org A key advantage of this methodology is the use of simple rhodium chloride as the catalyst, without the need for complex ligands. rsc.org The reaction proceeds via a formal reductive addition of the acetonitrile moiety to the carbonyl group of the aldehyde. While the direct synthesis of 3-(2-Methoxyphenyl)propanenitrile using this specific method has not been detailed, the general applicability of the reaction to a range of aldehydes suggests its potential for this transformation.

The proposed reaction for the synthesis of this compound would involve the reaction of 2-methoxybenzaldehyde (B41997) with the reagents under rhodium catalysis. The fine-tuning of the substrate has been shown to lead to a turnover number (TON) higher than 5000, highlighting the potential efficiency of this catalytic system. rsc.org

Optimization of Reaction Parameters and Catalyst Systems

The efficiency and selectivity of rhodium-catalyzed reactions are highly dependent on various reaction parameters. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.

Reaction Conditions: Temperature and pressure are also key parameters to consider. In the rhodium-catalyzed formylation, it was observed that temperatures below 150°C and CO/H2 pressures below 10 bar resulted in a significantly reduced reaction rate. d-nb.info The choice of solvent can also play a crucial role. For instance, in the Knoevenagel condensation, a related reaction for C-C bond formation, protic solvents like ethanol (B145695) were found to perform better than aprotic solvents due to their ability to stabilize intermediates. nih.gov

The following table summarizes the key parameters that require optimization for rhodium-catalyzed reductive addition reactions:

| Parameter | Influence on the Reaction | Example |

| Catalyst Precursor | Affects catalytic activity and stability. | RhCl3, Rh(acac)(CO)2 rsc.orgd-nb.info |

| Ligand | Controls selectivity, activity, and stability of the catalyst. | DPPP, PtBu2Me, PPh3 d-nb.infoorganic-chemistry.org |

| Solvent | Influences solubility of reactants and catalyst, and can affect reaction mechanism. | 1,4-dioxane, ethanol d-nb.infonih.gov |

| Temperature | Affects reaction rate and selectivity. | Optimal temperature often needs to be determined experimentally. d-nb.info |

| Pressure | Important for reactions involving gaseous reactants like CO and H2. | Higher pressures can increase reaction rates. d-nb.info |

| Additives | Can act as promoters or co-catalysts. | NaI in rhodium-catalyzed formylation. d-nb.info |

Synthesis of Related Arylpropanenitrile Structures

The synthesis of arylpropanenitriles is not limited to catalytic reductive additions. Other classical and modern synthetic methods are widely employed, particularly for the preparation of functionalized derivatives.

Formation of Beta-Ketonitrile Derivatives Incorporating the Methoxyphenyl Moiety

Beta-ketonitriles are valuable synthetic intermediates that can be used to prepare a variety of heterocyclic compounds. bu.edu.eg The synthesis of beta-ketonitriles containing a methoxyphenyl group has been reported through the acylation of nitriles.

One reported example is the synthesis of 5-(2-methoxyphenyl)-3-oxo-2-phenylpentanenitrile. utsa.edu This compound was prepared through the reaction of an ester, methyl 2-phenylacetate, with a nitrile, this compound, in the presence of a strong base like potassium tert-butoxide. utsa.edu The reaction was carried out in anhydrous tetrahydrofuran (B95107) under microwave irradiation for ten minutes. utsa.edu This method provides a direct route to beta-ketonitriles incorporating the 2-methoxyphenyl moiety.

The general scheme for the synthesis of beta-ketonitriles via this method is as follows:

Ester + Nitrile --(Base, Solvent, Heat)--> Beta-Ketonitrile

Another approach involves the acylation of primary and secondary alkyl cyanides with N-acylbenzotriazoles. This method has been shown to be efficient for the synthesis of a variety of β-ketonitriles, including 2-(4-methoxyphenyl)-3-oxo-3-phenylpropanenitrile, which was obtained in a 93% yield. bu.edu.eg

Introduction of Nitrile Group via Condensation Reactions for Substituted Benzeneacetonitriles

The Knoevenagel condensation is a widely used reaction in organic synthesis for the formation of carbon-carbon double bonds. nih.govbhu.ac.in It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. rasayanjournal.co.in This reaction provides a straightforward route to benzylidenemalononitrile (B1330407) derivatives, which are precursors to substituted benzeneacetonitriles.

The synthesis of a substituted benzeneacetonitrile with a 2-methoxyphenyl group can be achieved through the Knoevenagel condensation of 2-methoxybenzaldehyde with malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate. bhu.ac.inchemrxiv.org

The general reaction is as follows:

2-Methoxybenzaldehyde + Malononitrile --(Catalyst)--> 2-(2-Methoxybenzylidene)malononitrile

The resulting 2-(2-methoxybenzylidene)malononitrile can then be further transformed to obtain the desired substituted benzeneacetonitrile. The Knoevenagel condensation is known for its efficiency and can often be carried out under mild conditions, sometimes even in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. rasayanjournal.co.in The catalytic activity of various systems has been compared for the Knoevenagel condensation between benzaldehyde (B42025) and malononitrile, providing a basis for selecting an appropriate catalyst for the reaction with 2-methoxybenzaldehyde. nih.gov

Chemical Reactivity and Functional Group Transformations

Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle, susceptible to both nucleophilic addition and reduction.

Hydrolysis to Carboxylic Acid Derivatives (Propionic Acids and Amides)

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in a two-step manner, first yielding an amide intermediate which can then be further hydrolyzed to a carboxylic acid. This process can be catalyzed by either acid or alkali.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce 3-(2-methoxyphenyl)propanoic acid and the corresponding ammonium (B1175870) salt. The reaction involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water.

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521). This initially forms the salt of the carboxylic acid, 3-(2-methoxyphenyl)propanoate, and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid.

The intermediate in both pathways is 3-(2-methoxyphenyl)propanamide. By carefully controlling the reaction conditions, it is possible to isolate this amide.

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents | Product |

|---|---|---|

| 3-(2-Methoxyphenyl)propanenitrile | H₃O⁺, Δ | 3-(2-Methoxyphenyl)propanoic acid |

| This compound | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | 3-(2-Methoxyphenyl)propanoic acid |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, 3-(2-methoxyphenyl)propan-1-amine (B94273), using strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. The mechanism involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Catalytic hydrogenation is another effective method, often employing catalysts like Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere. This method is generally considered "greener" as it avoids the use of metal hydrides. The reaction conditions, such as temperature and pressure, can be varied depending on the specific catalyst and substrate.

Table 2: Reagents for Nitrile Reduction

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-Methoxyphenyl)propan-1-amine |

| H₂/Raney Ni | 3-(2-Methoxyphenyl)propan-1-amine |

Enzymatic Hydrolysis via Nitrile Hydratases: Catalytic Mechanisms

Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high specificity and efficiency under mild conditions. These enzymes typically contain a non-heme iron or a non-corrin cobalt center in their active site.

The catalytic mechanism involves the coordination of the nitrile nitrogen to the metal center, which activates the nitrile group for nucleophilic attack by a water molecule. A key feature of the active site is a cysteine residue that is post-translationally modified to a cysteine-sulfenic acid or cysteine-sulfinic acid. This modified residue is believed to act as a general base, deprotonating the coordinated water molecule to generate a more nucleophilic hydroxide ion, which then attacks the nitrile carbon. Subsequent proton transfer steps lead to the formation of the amide product and regeneration of the active site.

While specific studies on the enzymatic hydrolysis of this compound are not widely reported, research on similar aromatic nitriles using nitrile hydratases from organisms like Rhodococcus species suggests that this compound would likely be a substrate for such enzymes.

Transformations of the Aromatic Ring

The 2-methoxy group on the phenyl ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The propylnitrile group, being weakly deactivating, will also influence the position of substitution.

Electrophilic Aromatic Substitution: Halogenation and Nitration

Halogenation: The electron-rich nature of the methoxy-substituted ring facilitates electrophilic halogenation. Bromination or chlorination can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The methoxy (B1213986) group directs the incoming electrophile primarily to the para position (position 5) and to a lesser extent, the ortho position (position 3) relative to the methoxy group. The steric hindrance from the adjacent propylnitrile group may further favor substitution at the less hindered para position.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. Similar to halogenation, the methoxy group will direct the nitration to the ortho and para positions. The major product is expected to be the 5-nitro derivative, with the 3-nitro isomer formed as a minor product.

Oxidation Reactions

The aromatic ring of this compound is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to degradation of the ring. For instance, oxidation of methoxybenzenes with reagents like hydrogen peroxide in formic acid can lead to the formation of p-benzoquinones or phenols. The outcome of such a reaction on this compound would depend on the specific reagents and conditions, with potential for complex product mixtures due to the presence of multiple reactive sites. The benzylic position of the propyl chain is also susceptible to oxidation under certain conditions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2-Methoxyphenyl)propanoic acid |

| 3-(2-Methoxyphenyl)propanamide |

| 3-(2-Methoxyphenyl)propan-1-amine |

| Lithium aluminum hydride |

| Raney nickel |

| Palladium on carbon |

| Iron(III) bromide |

| Aluminum chloride |

| Nitric acid |

| Sulfuric acid |

| Hydrogen peroxide |

Formation of Complex Molecular Architectures from this compound and Analogues

The unique arrangement of a nitrile group, a flexible propyl chain, and a methoxy-substituted aromatic ring makes this compound and its analogues valuable building blocks in organic synthesis. These precursors can be elaborated into a variety of complex molecular structures through carefully designed reaction sequences. Their utility spans multistep syntheses of pharmacologically active agents, radical-initiated ring closures, and the construction of important heterocyclic systems.

The propanenitrile scaffold is a versatile synthon, enabling the introduction of key structural motifs in the assembly of complex target molecules. Its role as a crucial intermediate is well-documented in the synthesis of pharmaceuticals and other tailored organic compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to direct the formation of other functional groups, while the aromatic ring can undergo further substitution or participate in cyclization reactions.

A significant example is the use of a substituted analogue, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, as a key intermediate in the synthesis of Ivabradine. google.com Ivabradine is a medication used for the symptomatic treatment of heart-related chest pain and heart failure. The synthesis begins with the transformation of a precursor into the propanenitrile derivative, which then undergoes further steps to construct the final complex structure of the drug. google.com

Another illustration of the utility of this scaffold is in the synthesis of complex cyclic analogues. For instance, methyl 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentanoate can be synthesized from a related methoxyphenyl precursor. researchgate.net This pentanoate can then be subjected to a series of transformations, including reduction and cyclization, to yield complex indanone derivatives. researchgate.net The sequence, starting from a related methoxyphenylpropane structure, highlights how the core unit serves as a foundation for building intricate polycyclic systems. researchgate.net These multistep syntheses underscore the strategic importance of the (methoxyphenyl)propanenitrile framework in constructing molecules with precise stereochemistry and functionality. azom.comsyrris.jpyoutube.com

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Bromo-4,5-dimethoxybenzaldehyde | 1. Reaction with a suitable nitrile precursor | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | google.com |

| 2 | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | 2. Catalytic hydrogenation and subsequent cyclization steps | Ivabradine Precursor | google.com |

| 3 | Ivabradine Precursor | 3. Final functional group manipulations | Ivabradine | google.com |

The nitrile group is an effective radical acceptor, enabling the construction of nitrogen-containing rings through intramolecular cyclization pathways. libretexts.orgbohrium.com In these reactions, a radical is generated elsewhere in the molecule, which then adds to the carbon-nitrogen triple bond of the nitrile. This process is a powerful tool for forming five- and six-membered rings. princeton.edu

The general mechanism for the radical cyclization of an aryl nitrile typically involves the following steps:

Radical Generation: A radical is formed at a position that allows for intramolecular attack on the nitrile group. This is often achieved through the homolytic cleavage of a weak bond, such as a carbon-halogen or carbon-sulfur bond, using a radical initiator like AIBN (azobisisobutyronitrile) and a reagent like tributyltin hydride (Bu₃SnH). libretexts.orgprinceton.edu Tin-free methods, utilizing visible light photoredox catalysis, have also been developed as a greener alternative. rsc.org

Intramolecular Cyclization: The generated carbon-centered radical adds to the electrophilic carbon atom of the nitrile group. This step is typically regioselective, with 5-exo or 6-exo cyclizations being kinetically favored, leading to the formation of a five- or six-membered ring containing an iminyl radical intermediate. libretexts.orgresearchgate.net

Radical Quenching: The resulting cyclic iminyl radical is then quenched to yield the final product. In processes using tributyltin hydride, this typically occurs via hydrogen atom abstraction from the Bu₃SnH molecule, which also propagates the radical chain. libretexts.org The resulting imine may be isolated or hydrolyzed in situ to the corresponding ketone or aldehyde. libretexts.org

This methodology allows for the efficient synthesis of complex heterocyclic structures from acyclic precursors. While specific examples involving this compound are not extensively detailed, the principles of aryl nitrile radical cyclization are broadly applicable to this class of compounds for the synthesis of fused heterocyclic systems. princeton.eduacs.org

The functional groups of this compound can be chemically manipulated to serve as precursors for the synthesis of various heterocyclic rings, which are core structures in many biologically active compounds.

Pyrazolones

Pyrazolones are five-membered heterocyclic compounds with significant applications in medicinal chemistry. nih.gov The classical Knorr pyrazole (B372694) synthesis involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govgoogle.com The propanenitrile moiety can be a precursor to the required β-ketoester. This transformation can be achieved through a series of steps, such as the Blaise reaction, which involves the reaction of the nitrile with an organozinc reagent followed by hydrolysis to form a β-ketoester.

Alternatively, β-oxonitriles can serve as synthetic equivalents to β-ketoesters and react with hydrazines to form aminopyrazoles, which can be converted to pyrazolones. core.ac.uk The synthesis of pyrazoles through [3+2] cycloaddition reactions involving nitrile-derived species is also a common strategy. organic-chemistry.org

| Heterocycle | General Precursor Derived from Aryl Propanenitrile | Co-reactant | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolone | β-Ketoester or β-Oxonitrile | Hydrazine or substituted hydrazine | Condensation/Cyclization | nih.govcore.ac.uk |

| Quinoxaline (B1680401) | α-Dicarbonyl compound | o-Phenylenediamine (B120857) | Condensation/Cyclization | encyclopedia.pubsapub.org |

Quinoxaline Derivatives

Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govpharmaceuticaljournal.net They are prevalent in pharmaceuticals, dyes, and organic electronics. The most common and direct method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (an α-diketone). encyclopedia.pubresearchgate.netnih.govnih.gov

To utilize this compound as a precursor for a quinoxaline, the propyl chain must be transformed into an α-dicarbonyl moiety. This can be accomplished through a sequence of reactions. For example, the α-methylene group (adjacent to the phenyl ring) and the β-methylene group could be oxidized to carbonyl groups. One potential route involves α-bromination followed by oxidation. Once the appropriate 1,2-dicarbonyl derivative of 3-(2-methoxyphenyl)propane is formed, its condensation with o-phenylenediamine would lead to the corresponding quinoxaline derivative. sapub.org Other synthetic methods, such as the reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines, demonstrate how nitrile-containing compounds can participate in forming the quinoxaline ring system under specific conditions. mdpi.com

Derivatization and Design of Analogues of 3 2 Methoxyphenyl Propanenitrile

Synthesis of Chiral and Stereoisomeric Analogues

The development of synthetic routes to chiral and stereoisomeric analogues of 3-(2-methoxyphenyl)propanenitrile has been a significant area of investigation. The introduction of stereocenters allows for the exploration of stereospecific interactions with biological targets. Asymmetric synthesis methodologies, including the use of chiral catalysts and auxiliaries, have been employed to achieve high enantiomeric or diastereomeric purity.

One notable approach involves the asymmetric Michael addition of a malonate to 2-methoxycinnamonitrile, catalyzed by a chiral phase-transfer catalyst. This reaction establishes a chiral center at the carbon atom adjacent to the nitrile group. Subsequent decarboxylation affords the enantiomerically enriched this compound. The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the reaction.

Another strategy involves the stereoselective reduction of a precursor containing a carbon-carbon double bond or a carbonyl group in the side chain. For instance, the asymmetric hydrogenation of a suitable α,β-unsaturated nitrile can yield chiral this compound. The use of chiral rhodium or ruthenium catalysts with specific phosphine (B1218219) ligands has proven effective in achieving high levels of enantioselectivity in such transformations.

Functionalization of the Propanenitrile Side Chain

Modification of the propanenitrile side chain offers a direct avenue for introducing diverse functional groups, thereby modulating the physicochemical properties and biological activity of the parent molecule. The reactivity of the nitrile group and the adjacent methylene (B1212753) carbons provides multiple handles for chemical manipulation.

The nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to a primary amine. These transformations open up possibilities for further derivatization, such as peptide coupling or the formation of various nitrogen-containing heterocycles. For example, reduction of the nitrile to 3-(2-methoxyphenyl)propan-1-amine (B94273) provides a key intermediate for the synthesis of a wide range of amides and sulfonamides.

The α-carbon to the nitrile group can be functionalized through alkylation, arylation, or the introduction of heteroatoms. Deprotonation with a strong base generates a carbanion that can react with various electrophiles. This allows for the synthesis of analogues with substituents at the 2-position of the propanenitrile chain. For instance, reaction with an alkyl halide introduces an alkyl group, while reaction with an aldehyde can lead to the formation of a β-hydroxy nitrile after a subsequent reduction step.

| Starting Material | Reagent(s) | Functional Group Transformation | Product Class |

| This compound | H₂O, H⁺ or OH⁻ | Nitrile to Carboxylic Acid | Carboxylic Acids |

| This compound | H₂O₂, base | Nitrile to Amide | Amides |

| This compound | LiAlH₄ or H₂, catalyst | Nitrile to Primary Amine | Amines |

| This compound | 1. LDA 2. RX | α-Alkylation | α-Substituted Nitriles |

Modification of the Aromatic Ring with Diverse Substituents

Altering the substitution pattern on the aromatic ring is a classical strategy in medicinal chemistry to fine-tune the electronic and steric properties of a molecule. In the context of this compound, the methoxy (B1213986) group and the propanenitrile side chain direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, can introduce a variety of substituents onto the aromatic ring. The directing effects of the existing methoxy and alkylnitrile groups generally favor substitution at the positions ortho and para to the methoxy group. For instance, nitration of this compound typically yields a mixture of nitro-substituted isomers. The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Furthermore, the methoxy group itself can be a point of modification. Demethylation to the corresponding phenol (B47542) provides a handle for the introduction of a wide array of functional groups through etherification or esterification. This allows for the synthesis of analogues with different alkoxy groups or other oxygen-linked substituents.

| Reaction Type | Reagent(s) | Position of Substitution | Substituent Introduced |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to Methoxy Group | -NO₂ |

| Halogenation | Br₂, FeBr₃ | Ortho/Para to Methoxy Group | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to Methoxy Group | -COR |

| Demethylation | BBr₃ or HBr | Methoxy Position | -OH |

Integration into Polycyclic and Heterocyclic Systems

The incorporation of the this compound motif into more complex polycyclic and heterocyclic systems represents an advanced derivatization strategy. This approach can lead to the discovery of novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities.

One common strategy involves intramolecular cyclization reactions. For example, if a suitable functional group is introduced onto the aromatic ring, it can react with the nitrile side chain to form a new ring. A classic example is the Pictet-Spengler reaction, where a β-arylethylamine derived from this compound can be condensed with an aldehyde or ketone to form a tetrahydroisoquinoline ring system.

Another approach involves using the nitrile group as a synthon in cycloaddition reactions. For instance, the [3+2] cycloaddition of an azide (B81097) with the nitrile group can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid. This transformation can significantly alter the properties of the parent molecule.

The synthesis of fused heterocyclic systems can also be achieved by building upon the aromatic ring. For example, a phenol derivative of this compound can serve as a precursor for the synthesis of benzofuran (B130515) or benzopyran derivatives through reactions that form a new heterocyclic ring fused to the existing benzene ring.

| Cyclization Strategy | Key Precursor Functionality | Resulting Ring System |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline |

| [3+2] Cycloaddition | Nitrile | Tetrazole |

| Annulation on Aromatic Ring | Phenol | Benzofuran/Benzopyran |

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) spectroscopy of 3-(2-Methoxyphenyl)propanenitrile provides precise information on the chemical environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm).

The aliphatic protons of the propane (B168953) chain typically appear as multiplets. Specifically, the two protons adjacent to the nitrile group (-CH₂CN) and the two protons adjacent to the aromatic ring (-CH₂Ar) are observed as multiplets or triplets in the range of δ 2.60-2.98 ppm. oup.com For instance, one study reports a multiplet for the two protons next to the nitrile at δ 2.61-2.65 ppm and another multiplet for the two protons next to the phenyl ring at δ 2.94-2.98 ppm. oup.com Another analysis identified these as triplets at δ 2.60 and 2.93 ppm, respectively. amazonaws.com

The three protons of the methoxy (B1213986) group (-OCH₃) characteristically appear as a sharp singlet further downfield, typically around δ 3.81-3.84 ppm. oup.comamazonaws.com

The aromatic protons on the methoxy-substituted phenyl ring produce a more complex pattern of signals in the range of δ 6.85-7.28 ppm. These signals often appear as a combination of doublets, triplets, and multiplets due to the coupling between adjacent protons. oup.comamazonaws.com For example, one detailed analysis describes a doublet at δ 6.85 ppm, a multiplet from δ 6.90-6.94 ppm, a doublet at δ 7.18 ppm, and a multiplet from δ 7.24-7.28 ppm. oup.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -CH₂CN | 2.61-2.65 | m | oup.com | |

| -CH₂Ar | 2.94-2.98 | m | oup.com | |

| -OCH₃ | 3.84 | s | oup.com | |

| Aromatic H | 6.87 | d | 8.2 | oup.com |

| Aromatic H | 6.90-6.94 | m | oup.com | |

| Aromatic H | 7.18 | d | 7.3 | oup.com |

| Aromatic H | 7.24-7.28 | m | oup.com | |

| -CH₂CN | 2.60 | t | 7.5 | amazonaws.com |

| -CH₂Ar | 2.93 | t | 7.5 | amazonaws.com |

| -OCH₃ | 3.81 | s | amazonaws.com | |

| Aromatic H | 6.85 | d | 8.3 | amazonaws.com |

| Aromatic H | 6.90 | ddd | 8.3, 7.5, 0.8 | amazonaws.com |

| Aromatic H | 7.16 | dd | 7.4, 1.6 | amazonaws.com |

| Aromatic H | 7.24 | ddd | 9.4, 7.9, 1.7 | amazonaws.com |

Table 1: ¹H NMR data for this compound in CDCl₃. (s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. In a typical ¹³C NMR spectrum in CDCl₃, distinct signals are observed for each unique carbon atom.

The carbon atom of the nitrile group (-CN) is found in the downfield region, typically around δ 119.8 ppm. oup.comamazonaws.com The two aliphatic carbons of the propane chain appear at approximately δ 17.5-17.6 ppm and δ 27.1-27.2 ppm. oup.comamazonaws.com The carbon of the methoxy group (-OCH₃) gives a signal around δ 55.2-55.3 ppm. oup.comamazonaws.com

The six aromatic carbons of the phenyl ring show signals in the range of δ 110.4 to 157.4 ppm. The carbon atom attached to the methoxy group is the most deshielded, appearing at approximately δ 157.3-157.4 ppm. oup.comamazonaws.com The other aromatic carbons appear at various chemical shifts, such as δ 110.4, 120.7, 120.8, 126.4, 128.7, and 130.2-130.3 ppm, reflecting their different electronic environments. oup.comamazonaws.com

| Carbon | Chemical Shift (δ, ppm) | Reference |

| -CH₂CN | 17.60 | oup.com |

| -CH₂Ar | 27.19 | oup.com |

| -OCH₃ | 55.32 | oup.com |

| Aromatic C | 110.47 | oup.com |

| -CN | 119.82 | oup.com |

| Aromatic C | 120.80 | oup.com |

| Aromatic C | 126.44 | oup.com |

| Aromatic C | 128.77 | oup.com |

| Aromatic C | 130.34 | oup.com |

| C-OCH₃ | 157.40 | oup.com |

| -CH₂CN | 17.5 | amazonaws.com |

| -CH₂Ar | 27.1 | amazonaws.com |

| -OCH₃ | 55.2 | amazonaws.com |

| Aromatic C | 110.4 | amazonaws.com |

| -CN | 119.8 | amazonaws.com |

| Aromatic C | 120.7 | amazonaws.com |

| Aromatic C | 126.4 | amazonaws.com |

| Aromatic C | 128.7 | amazonaws.com |

| Aromatic C | 130.2 | amazonaws.com |

| C-OCH₃ | 157.3 | amazonaws.com |

Table 2: ¹³C NMR data for this compound in CDCl₃.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization mass spectrometry (MS-EI) reveals a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 161, which corresponds to the molecular weight of the compound. amazonaws.com

The fragmentation pattern observed in the mass spectrum provides further structural information. A prominent fragment is often observed at m/z 121, resulting from the loss of a CH₂CN group. amazonaws.com Another significant peak can be seen at m/z 91, which corresponds to the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) moiety. amazonaws.com Other observed fragments include those at m/z 93, 78, 76, 65, 63, and 51, which arise from further fragmentation of the molecule. amazonaws.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

A strong absorption band is observed in the region of 2244 cm⁻¹, which is characteristic of the stretching vibration of the nitrile (C≡N) group. amazonaws.com The presence of the aromatic ring is indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1601-1438 cm⁻¹ range. amazonaws.com Specifically, bands around 1601 cm⁻¹, 1493 cm⁻¹, 1463 cm⁻¹, and 1438 cm⁻¹ are attributed to the aromatic ring. amazonaws.com

The C-O stretching vibration of the methoxy group is typically observed as a strong band in the region of 1290-1243 cm⁻¹. amazonaws.com Additionally, C-H stretching vibrations of the aliphatic CH₂ groups are seen around 2939 cm⁻¹. amazonaws.com

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

| C-H stretch (aliphatic) | 2939 | amazonaws.com |

| C≡N stretch (nitrile) | 2244 | amazonaws.com |

| C=C stretch (aromatic) | 1601, 1493, 1463, 1438 | amazonaws.com |

| C-O stretch (ether) | 1290, 1243 | amazonaws.com |

| C-H bend (aromatic) | 1114, 1028 | amazonaws.com |

Table 3: Characteristic IR absorption bands for this compound.

Electronic Spectra for Structural Analysis

While not as commonly reported in routine characterization as NMR, MS, and IR, electronic spectra, such as Ultraviolet-Visible (UV-Vis) spectroscopy, can provide information about the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore responsible for UV absorption. The presence of the methoxy group, an auxochrome, can influence the position and intensity of the absorption maxima. Typically, substituted benzenes exhibit characteristic absorption bands in the UV region. For a methoxy-substituted benzene (B151609) derivative, one would expect to see absorption bands corresponding to π → π* transitions of the aromatic system. The exact wavelengths and molar absorptivities would depend on the solvent used and the specific electronic interactions within the molecule.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and inherent properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. copernicus.orgorientjchem.org It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. mdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). scirp.org These calculations are foundational for all other theoretical predictions. While specific DFT studies on this compound are scarce, research on related molecules, such as other propanenitrile derivatives and methoxy-substituted compounds, demonstrates the utility of this approach. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemrevlett.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. chemrevlett.comwikipedia.org

For this compound, the electron density of the HOMO is expected to be concentrated around the electron-rich methoxy-substituted phenyl ring, while the LUMO density would likely be distributed towards the electron-withdrawing nitrile group. This distribution influences how the molecule interacts with other chemical species. The HOMO-LUMO gap can be calculated using the energies obtained from DFT computations. chemrevlett.com Although specific values for this compound are not published, studies on analogous aromatic nitriles and methoxy-containing compounds provide a basis for these predictions. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Structurally Related Compounds

| Compound/Parameter | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |

| [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol | -0.23587 | -0.03646 | 0.19941 | 1.3182 | nih.gov |

| 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Data discussed but not tabulated | Data discussed but not tabulated | Discussed | Not specified | researchgate.net |

This table presents data for structurally related molecules to provide context, as specific data for this compound is not available in the cited literature.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and for understanding biological processes at a molecular level.

In a hypothetical molecular docking study, this compound would be treated as a ligand, and its interactions with the active site of a target enzyme would be analyzed. nih.gov The simulation would identify potential binding poses and calculate a docking score, which estimates the binding affinity. Key interactions would likely involve the methoxyphenyl ring participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the enzyme's active site. The nitrile group could act as a hydrogen bond acceptor. Studies on related phenylpropanoid derivatives have shown that the methoxy group can also influence binding and activity, sometimes leading to steric hindrance. researchgate.net

Computational and Theoretical Studies

Computational Studies on Chiral Discrimination

Computational and theoretical studies have become indispensable tools for elucidating the mechanisms of chiral discrimination at the molecular level. While experimental techniques can determine the degree of enantioselectivity in a chiral recognition process, computational methods provide a detailed view of the intermolecular interactions that govern this selectivity. These studies are particularly valuable for understanding the subtle differences in how enantiomers interact with a chiral environment, such as a chiral catalyst, a chiral stationary phase in chromatography, or a biological receptor.

The primary goal of these computational approaches is to model the diastereomeric complexes formed between the enantiomers of a chiral compound and a chiral selector. By calculating and comparing the energies and geometries of these transient complexes, researchers can predict which enantiomer will form a more stable complex, thereby leading to its preferential interaction or reaction. Methodologies such as molecular dynamics (MD) simulations and quantum mechanical calculations, particularly Density Functional Theory (DFT), are commonly employed for this purpose.

Molecular dynamics simulations offer a dynamic picture of the chiral recognition event, allowing for the exploration of various binding conformations and the role of solvent molecules. preprints.org These simulations can reveal the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking, that contribute to the stability of the diastereomeric complexes. By analyzing the trajectories of the molecules over time, it is possible to understand the kinetic and thermodynamic factors that control chiral discrimination.

Density Functional Theory (DFT) calculations provide accurate electronic structure information and are used to determine the optimized geometries and interaction energies of the diastereomeric complexes. These calculations can help identify the most stable binding modes and quantify the energetic differences between the interactions of the two enantiomers with the chiral selector.

While specific computational studies focusing exclusively on the chiral discrimination of 3-(2-Methoxyphenyl)propanenitrile are not extensively documented in publicly available literature, the principles and methodologies can be illustrated through studies on analogous systems. For instance, research on the chiral recognition of other nitriles and related aromatic compounds on various chiral selectors has demonstrated the power of these computational tools. These studies have shown that factors such as the conformational flexibility of the molecule and the specific nature of the chiral selector play a crucial role in the degree of enantiodiscrimination.

To illustrate the type of data generated in such studies, the following tables provide a hypothetical representation of the results that would be obtained from a computational analysis of the chiral discrimination of this compound with a generic chiral selector.

Table 1: Calculated Interaction Energies for the Diastereomeric Complexes of (R)- and (S)-3-(2-Methoxyphenyl)propanenitrile with a Chiral Selector

| Enantiomer | Interaction Energy (kcal/mol) | Relative Energy (kcal/mol) |

| (R)-3-(2-Methoxyphenyl)propanenitrile | -12.5 | 0.5 |

| (S)-3-(2-Methoxyphenyl)propanenitrile | -13.0 | 0.0 |

| Note: This data is illustrative and intended to represent the typical output of computational studies on chiral discrimination. The values are hypothetical and do not represent experimental results. |

Table 2: Key Intermolecular Interactions Identified in the Computational Model

| Type of Interaction | (R)-Enantiomer Complex | (S)-Enantiomer Complex |

| Hydrogen Bonding | Present | Stronger and more numerous |

| π-π Stacking | Favorable | More optimal geometry |

| Steric Hindrance | Minimal | Minimal |

| Note: This table provides a qualitative illustration of the types of interactions analyzed in computational studies of chiral discrimination. |

Advanced Research Applications Non Clinical Focus

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of its functional groups allows 3-(2-Methoxyphenyl)propanenitrile and its derivatives to be key starting points for constructing intricate molecular architectures.

While detailed multistep syntheses starting directly from this compound are specific to proprietary industrial processes, the utility of closely related analogs is well-documented in the synthesis of significant pharmaceutical compounds. For instance, a structurally similar compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. This highlights the role of the methoxyphenyl propanenitrile core as a foundational scaffold.

The synthesis of these complex molecules often involves multiple, sequential reactions where each part of the precursor molecule is critical. Flow chemistry processes, which involve linking individual reactions into multi-step sequences, have been developed for the synthesis of complex natural products, demonstrating a modern approach to creating molecular complexity from simpler building blocks. syrris.jp Such techniques allow for multiple synthetic transformations in one continuous process, which is a paradigm for modern molecular assembly. syrris.jp

Table 1: Example of a Multistep Synthesis Involving a Methoxyphenyl Propanenitrile Derivative

| Step | Reactant(s) | Key Transformation | Resulting Intermediate |

|---|---|---|---|

| 1 | 4-(2-bromoethyl)phenol | Azide (B81097) Exchange | Corresponding azide |

| 2 | Alkyl azide, Polymer-supported phosphine (B1218219) | Aza-Wittig Reaction | Trapped aza-Wittig intermediate |

| 3 | Aldehyde Coupling Partner | Aldehyde Formation | Aldehyde 5 |

| 4 | Intermediates from steps 2 & 3 | Wittig Reaction | Stilbene derivative |

| 5 | Stilbene derivative | Intramolecular Heck Reaction | Dihydrodibenzofuran |

| 6 | Dihydrodibenzofuran | Phenolic Coupling | Tricyclic intermediate |

| 7 | Tricyclic intermediate, Polymer-supported base | Amide Cleavage & Conjugate Addition | Final Product ((±)-Oxomaritidine) |

This table illustrates a general multi-step synthesis flow process for a complex molecule, showcasing the type of sequential reactions where a compound like this compound could serve as a foundational precursor. syrris.jp

Material Science and Surface Chemistry Investigations

The electronic properties conferred by the aromatic ring and the nitrile group make this compound a molecule of interest for applications in material protection and surface science.

Organic molecules, particularly those containing aromatic rings and heteroatoms like nitrogen, are widely investigated as corrosion inhibitors for metals in acidic environments. mdpi.comnih.gov These compounds function by adsorbing onto the metal surface, creating a protective barrier that slows down both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The aromatic ring in this compound provides a region of high electron density (π-electrons) that can interact with the vacant d-orbitals of metals like iron, while the nitrogen atom in the nitrile group offers a lone pair of electrons for coordination. This dual-feature structure is characteristic of effective "mixed-type" inhibitors. researchgate.net

Research into similar aromatic compounds has shown that their effectiveness is influenced by the substituents on the aromatic ring, which can alter the electron density and adsorption affinity. mdpi.com The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound is an electron-donating group, which can enhance the molecule's ability to adsorb onto a positively charged metal surface, thereby improving its potential as a corrosion inhibitor.

The mechanism by which inhibitor molecules protect metallic surfaces is primarily through adsorption, a process that can be categorized as either physisorption or chemisorption. mdpi.com

Physisorption involves weaker electrostatic forces between the inhibitor molecule and the metal surface.

Chemisorption involves the formation of stronger, covalent-like bonds through charge sharing or transfer between the inhibitor and the metal. mdpi.com

For aromatic nitriles, the adsorption process is believed to be a combination of both. The π-electrons of the benzene (B151609) ring and the lone pair electrons of the nitrogen atom can be shared with the metal's vacant d-orbitals, leading to stable chemical bonds (chemisorption). nih.govmdpi.com The orientation of the molecule on the surface is also critical; aromatic inhibitors often adsorb in a planar orientation, maximizing the interaction between the π-system and the metal. mdpi.com Thermodynamic studies of similar inhibitors confirm that the adsorption is typically a spontaneous and exothermic process. mdpi.com The strength and nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models, such as the Langmuir model, which describes monolayer formation on the surface. researchgate.netmdpi.com

Table 2: Key Factors in the Adsorption of Aromatic Inhibitors

| Feature | Role in Adsorption | Type of Interaction |

|---|---|---|

| Aromatic Ring | Provides high electron density (π-electrons) for interaction with metal orbitals. mdpi.com | Chemisorption |

| Nitrile Group (-C≡N) | Nitrogen's lone pair of electrons can coordinate with the metal surface. nih.gov | Chemisorption |

| Methoxy Group (-OCH₃) | Electron-donating nature increases electron density on the ring, enhancing adsorption. | Electronic Effect |

| Molecular Structure | Planar geometry allows for maximum surface coverage and interaction. mdpi.com | Steric/Geometric Effect |

Catalysis and Reaction Methodology Development

The reactivity of the nitrile group and the aromatic ring allows this compound to participate in various catalyzed reactions, contributing to the development of new synthetic methods.

Transition metal-catalyzed reactions are fundamental to modern organic synthesis. Nitriles are versatile functional groups that can undergo a variety of transformations using metal catalysts. For instance, nitrene transfer reactions, often catalyzed by silver or rhodium complexes, can transform C-H or C=C bonds into new C-N bonds, which is a powerful method for preparing valuable amine building blocks. chemrxiv.org

While specific studies detailing the use of this compound in such reactions are not prevalent in general literature, its structure is amenable to these transformations. The development of catalysts for such reactions is an active area of research. For example, metalloporphyrin-based metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts that can perform complex reactions like oxidation and insertion of functional groups, mimicking the activity of natural enzymes like cytochrome P-450. mdpi.com The methoxyphenyl group in the target molecule could be subject to catalytic hydroxylation or other transformations using such advanced catalytic systems.

Development of Novel Synthetic Methods for Related Structures

Research into this compound and its analogues has spurred the development of innovative synthetic methodologies aimed at improving efficiency, yield, and the ability to generate structural diversity. These advancements are crucial for accessing complex molecules that serve as key intermediates in various chemical and pharmaceutical applications. The focus has been on creating robust and scalable processes for phenylpropanenitrile derivatives, often incorporating multiple functional groups.

Another important class of related structures involves the modification of the propanenitrile backbone to include other functional groups, such as a ketone. The synthesis of 3-oxo-3-phenylpropanenitrile derivatives serves as a versatile platform for creating more complex molecules. For example, the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile using sodium methoxide (B1231860) as a base results in a regioselective Michael addition. mdpi.comresearchgate.netnih.gov This method affords polyfunctional δ-diketones in good yields (53–98%), which are valuable precursors for the synthesis of various heterocyclic compounds like 1,2-diazepines. mdpi.comresearchgate.netnih.gov The reaction proceeds at room temperature and produces a mixture of two diastereomers. mdpi.comnih.gov

Furthermore, novel, environmentally friendly approaches are being explored. A domino Knoevenagel–Michael reaction has been successfully employed for the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) using a Natural Deep Eutectic Solvent (NADES) composed of L-proline and glycerol. mdpi.com This method highlights the dual role of the NADES as both a solvent and a catalyst. The synergistic effect of microwave irradiation with the NADES significantly reduces reaction times from 24 hours to just 15 minutes, while increasing the yield from 59% to 83% compared to conventional heating. mdpi.com

The table below summarizes selected novel synthetic methods for structures related to this compound, highlighting the diversity of approaches and their key findings.

| Target Compound/Derivative | Starting Materials | Key Reagents/Catalysts | Reaction Type | Key Findings/Yield |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | 3,4-dimethoxybenzaldehyde | n-Butyllithium, NaNH₂, FeCl₃ | Multi-step synthesis | Overall yield of 51% in a three-step process. google.com |

| Polyfunctional δ-diketones | 1,5-Diarylpent-2-en-4-yn-1-ones, 3-Oxo-3-phenylpropanenitrile | Sodium methoxide (MeONa) | Michael Addition | Regioselective addition to the double bond; yields of 53–98%. mdpi.comnih.gov |

| 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) | Tetronic acid, 4-Methoxybenzaldehyde | L-proline/glycerol (NADES), Microwave irradiation | Domino Knoevenagel–Michael Reaction | Yield of 83% in 15 minutes under microwave irradiation. mdpi.com |

| Substituted Pyridines | α,β-Unsaturated carbonyl, Dithiane anion, Trimethylsilane-imines | Ag(I) or Hg(II) | Three-component coupling | Convergent assembly with complete regiochemical control. nih.gov |

| 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Anisaldehyde, Dichloroacetates | Bakers' yeast | Asymmetric synthesis via Darzens condensation | A novel protocol for asymmetric synthesis. elsevierpure.com |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmentally friendly practices is driving the development of greener synthetic methods for producing organic compounds. chemistryjournals.net Traditional synthesis often involves hazardous materials and energy-intensive steps, leading to significant waste. chemistryjournals.net Green chemistry principles, which prioritize waste prevention, atom economy, and the use of safer reagents and conditions, offer a framework for more sustainable processes. chemistryjournals.net

For the synthesis of nitriles like 3-(2-Methoxyphenyl)propanenitrile, researchers are exploring innovative technologies such as flow chemistry. Flow reactors offer superior control over reaction parameters, enhancing safety and efficiency. chemistryjournals.net Catalysis is another key area of focus, with the aim of replacing stoichiometric reagents with catalytic ones to reduce waste and energy consumption. chemistryjournals.netnih.gov The development of efficient, scalable, and sustainable routes is crucial, especially for precursors to valuable molecules. researchgate.net For instance, the synthesis of 3-(2-Methoxy-phenylamino)-propionitrile, a related compound, typically involves the reaction of 2-methoxyaniline with acrylonitrile (B1666552) in the presence of a base at elevated temperatures. Optimization of such processes through catalyst choice and temperature control is an ongoing effort.

Exploration of Novel Reactivity Patterns for the Nitrile Moiety

The nitrile group is a versatile functional group capable of undergoing various chemical transformations. In the context of this compound and related compounds, the nitrile moiety can be reduced to an amine or oxidized. The exploration of its reactivity is crucial for synthesizing new heterocyclic compounds, which are important scaffolds in medicinal chemistry. researchgate.net

Research into the reactivity of alkenyl nitriles has led to the synthesis of diverse heterocyclic systems like thiophenes and pyrazoles. longdom.org For example, the reaction of α,β-unsaturated nitriles with thioglycollic acid can yield thiophenes. longdom.org Similarly, reactions involving hydrazines can lead to the formation of pyrazole (B372694) derivatives. longdom.orgresearchgate.net The development of novel cascade reactions, where multiple bonds are formed in a single operation, is a particularly efficient strategy for building complex molecular architectures from simple nitrile-containing starting materials. semanticscholar.org The unique electronic properties of the nitrile group also allow for its participation in radical reactions, opening up further avenues for functionalization. acs.org

Advanced Spectroscopic and Structural Elucidation Studies

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its properties and reactivity. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for structural elucidation. researchgate.netunr.edu

Modern NMR spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, allows for the detailed mapping of atomic connectivity within a molecule. researchgate.net These methods are non-destructive and provide a wealth of information about the chemical environment of each atom. researchgate.net For complex organic molecules, combining data from various 1D and 2D NMR experiments is essential for unambiguously determining the structure, including stereochemistry. unr.edu Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. swayam2.ac.in Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data to refine structural assignments and predict spectroscopic properties. longdom.org

Predictive Modeling and Machine Learning in Chemical Design

In recent years, machine learning and artificial intelligence have emerged as powerful tools in chemical research. orientjchem.orgmdpi.com These computational approaches can accelerate the discovery and design of new molecules and materials by identifying patterns and making predictions from large datasets. github.iobohrium.com

Predictive modeling can be used to forecast a molecule's properties, such as its biological activity or reaction efficiency, without the need for extensive experimental work. orientjchem.orggithub.io For instance, machine learning models can be trained to predict the outcome of chemical reactions, helping chemists to identify optimal reaction conditions and design more efficient synthetic routes. theprj.org In the context of this compound, predictive models could be employed to design analogs with specific desired properties for applications in materials science or catalysis. github.io These models can analyze vast chemical spaces to identify promising candidates for synthesis and testing, significantly reducing the time and cost of research and development. mdpi.comtheprj.org

Design and Synthesis of Chemically Diverse Analogues for Material Science and Catalytic Applications

The structural framework of this compound serves as a valuable starting point for the design and synthesis of new molecules with potential applications in material science and catalysis. By systematically modifying its structure, researchers can fine-tune its electronic and steric properties to create compounds with novel functions.

The synthesis of diverse libraries of compounds is a common strategy in drug discovery and materials science. acs.org For example, the development of molecular hybrids that combine the structural features of this compound with other pharmacophores could lead to new therapeutic agents. acs.orgnih.gov The creation of functionalized biaryls and other complex structures from simple starting materials is an active area of research. maynoothuniversity.ie Furthermore, the incorporation of this nitrile-containing scaffold into larger, more complex architectures could yield new materials with interesting optical or electronic properties. researchgate.net The development of efficient, multi-component reactions is key to accessing a wide range of structurally diverse analogs in a time- and resource-efficient manner. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methoxyphenyl)propanenitrile, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions between 2-methoxybenzaldehyde derivatives and nitrile-containing precursors. For example, a Knoevenagel condensation between 2-methoxybenzaldehyde and malononitrile in ethanol under basic conditions (e.g., piperidine or ammonium acetate) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required to isolate the nitrile product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and nitrile carbon (δ ~115–120 ppm in 13C NMR).

- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (C10H11NO2: 177.08 g/mol).

- X-ray Crystallography : For crystalline derivatives, this provides definitive structural confirmation, as seen in related nitrile compounds .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in a cool, dry environment (RT or 4°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group.

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Refer to SDS data for spill management and first-aid protocols (e.g., flushing eyes/skin with water if exposed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived organocatalysts) in asymmetric synthesis can improve enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may stabilize transition states.

- Temperature Control : Lower temperatures (0–25°C) often favor kinetic over thermodynamic product formation.

- Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee) .

Q. What computational tools are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.

- QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with observed bioactivity data from related compounds .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar nitriles?

- Methodological Answer :

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate Studies : Cross-validate results in independent labs with blinded protocols.

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify trends obscured by experimental variability .

Q. What strategies enable selective functionalization of the methoxy or nitrile groups in this compound?

- Methodological Answer :

- Nitrile Modification : Convert to amides (via acid hydrolysis) or amines (via LiAlH4 reduction).

- Methoxy Group Manipulation : Demethylation with BBr3 yields phenolic intermediates for further derivatization.

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect hydroxyl groups during multi-step syntheses .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- In Vitro Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., carboxylic acids) or phase I metabolites .

Q. What analytical workflows are recommended for identifying impurities in synthesized this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.